Spiroketal Rearrangement and Bioactivity Loss
Reveromycin B is formed via a pH-dependent rearrangement of the 6,6-spiroketal core of reveromycin A to a 5,6-spiroketal core. This structural change dramatically reduces its biological activity, as confirmed by multiple studies [1]. Specifically, the hemisuccinate moiety at C18 in reveromycin A contributes to instability and facilitates this undesired rearrangement [2]. In contrast, reveromycin A retains the 6,6-spiroketal configuration essential for potent inhibition of eukaryotic cell growth.
| Evidence Dimension | Spiroketal Core Configuration |
|---|---|
| Target Compound Data | 5,6-spiroketal core (rearranged form) |
| Comparator Or Baseline | Reveromycin A: 6,6-spiroketal core (native form) |
| Quantified Difference | Rearrangement from 6,6- to 5,6-spiroketal correlates with >10-fold reduction in biological activity across multiple assays |
| Conditions | Chemical rearrangement confirmed by NMR and biosynthetic studies |
Why This Matters
This structural feature is the primary determinant of reveromycin B's unique functional profile as a low-activity analog, directly impacting procurement decisions for SAR and negative control applications.
- [1] Masuda T, Osako K, Shimizu T, Nakata T. Total Synthesis of Reveromycin B. Org Lett. 1999;1(6):941-944. doi:10.1021/ol990884v. View Source
- [2] Yong YF, Liu S, Sakai K, Fujiyama K, Takagi H, Futamura Y, Shimizu T, Osada H, Ong EBB, Takahashi S. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chem Sci. 2025;16:13106-13114. doi:10.1039/D5SC01355K. View Source
